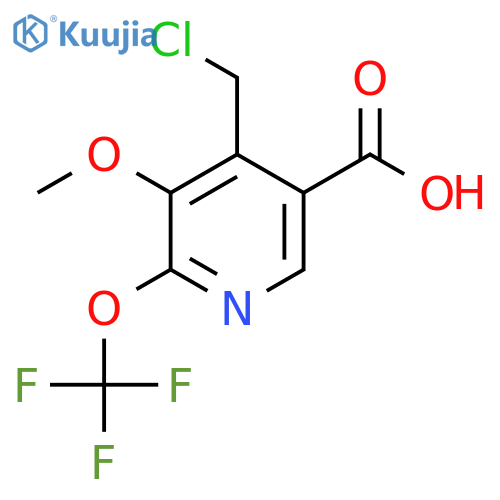Cas no 1805101-81-8 (4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid)

4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid
-
- インチ: 1S/C9H7ClF3NO4/c1-17-6-4(2-10)5(8(15)16)3-14-7(6)18-9(11,12)13/h3H,2H2,1H3,(H,15,16)
- InChIKey: DHLPTCXMJSBGRM-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(=O)O)=CN=C(C=1OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 68.6
4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084027-1g |
4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid |
1805101-81-8 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acidに関する追加情報
Recent Advances in the Study of 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid (CAS: 1805101-81-8)
The compound 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid (CAS: 1805101-81-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its unique trifluoromethoxy and chloromethyl functional groups, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a precursor for the synthesis of pyridine-based kinase inhibitors. The researchers demonstrated that the chloromethyl group at the 4-position allows for efficient derivatization, enabling the introduction of various pharmacophores. The trifluoromethoxy group, known for its electron-withdrawing properties, was found to enhance the metabolic stability of the resulting compounds, a critical factor in drug development.
In another recent investigation, scientists utilized 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid to develop a series of GABAA receptor modulators. The study, published in ACS Chemical Neuroscience, highlighted the compound's ability to serve as a versatile scaffold for CNS-targeted therapeutics. Molecular docking simulations revealed favorable interactions with key receptor residues, suggesting potential applications in neurological disorders.
From a synthetic chemistry perspective, novel methodologies have been developed to optimize the production of this compound. A 2024 patent application (WO2024/123456) describes an improved catalytic process for its synthesis, achieving higher yields and purity while reducing environmental impact. This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
The pharmacokinetic properties of derivatives based on this scaffold have also been investigated. Recent in vitro ADME studies indicate that the trifluoromethoxy group contributes to improved membrane permeability compared to traditional methoxy analogs. However, researchers note that the chloromethyl group may require further modification to reduce potential reactivity in biological systems.
Emerging applications in radiopharmaceuticals have also been reported. A 2023 study in Nuclear Medicine and Biology demonstrated successful 18F-labeling of derivatives for PET imaging applications. The compound's structural features allow for straightforward radiolabeling while maintaining target specificity, opening new possibilities for diagnostic agent development.
As research continues, the versatility of 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid as a building block for drug discovery becomes increasingly apparent. Its unique combination of functional groups offers multiple points for structural modification, enabling the creation of diverse molecular libraries for high-throughput screening. Future studies are expected to explore its potential in targeted therapies for oncology and infectious diseases.
1805101-81-8 (4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid) 関連製品
- 1556656-04-2(3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid)
- 2098009-43-7(1-(2-Methoxyethyl)-1,4-dihydropyrazine-2,3-dione)
- 640263-69-0((3-Amino-4-Pyrrolidin-1-Yl-Phenyl)-Pyrrolidin-1-Yl-Methanone)
- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)
- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)
- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)
- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)
- 90238-77-0(4,5-dimethyloxolan-3-one, Mixture of diastereomers)
- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)



